

# An In-depth Technical Guide to 5-Oxohexanenitrile (CAS: 10412-98-3)

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## Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Oxohexanenitrile** (CAS: 10412-98-3), a versatile chemical intermediate with applications in organic synthesis and as a precursor to pharmaceutically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a key building block in the development of therapeutic agents.

## Chemical and Physical Properties

**5-Oxohexanenitrile**, also known as 4-acetylbutyronitrile or 5-ketohexanenitrile, is a bifunctional molecule containing both a ketone and a nitrile group. These functional groups make it a valuable synthon for a variety of chemical transformations.

Property	Value	Source
CAS Number	10412-98-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO	[1]
Molecular Weight	111.14 g/mol	[1]
IUPAC Name	5-oxohexanenitrile	
Synonyms	5-Ketohexanenitrile, 4-Acetylbutyronitrile, 5-Oxohexanonitrile	[2]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	108 °C at 14 mmHg	[4]
Purity	>98.0% (GC)	[5]
SMILES	CC(=O)CCCC#N	[1]
InChI	InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3	[1]
InChIKey	AEVMBQIIZGKQRB-UHFFFAOYSA-N	[1]

## Spectroscopic Data

Spectrum Type	Key Features	Source
Infrared (IR) Spectrum	Data available from the Coblenz Society's evaluated infrared reference spectra collection. Measured on a Beckman IR-9 (grating) instrument.	[6]
Mass Spectrum (Electron Ionization)	Data compiled by the NIST Mass Spectrometry Data Center.	[7]

## Synthesis of 5-Oxohexanenitrile

A continuous synthesis method using a microreactor has been developed, offering a scalable and efficient route to **5-Oxohexanenitrile**.[\[8\]](#)

### Experimental Protocol: Continuous Synthesis in a Microreactor

This protocol is based on the continuous addition of acetone to acrylonitrile.[\[8\]](#)

Materials:

- Acetone (AC)
- Acrylonitrile (AN)
- N-propylamine (NPA, catalyst)
- Benzoic acid (co-catalyst)
- Hydroquinone (polymerization inhibitor)

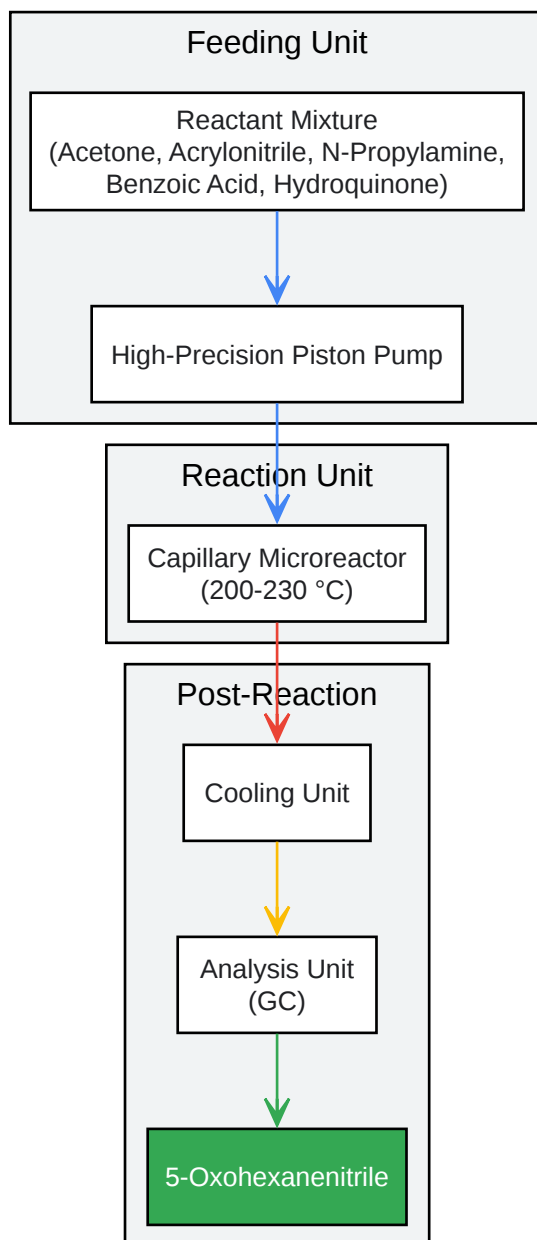
Equipment:

- Microreactor system consisting of a feeding unit, a reaction unit (capillary tube), a cooling unit, and an analysis unit.
- High-precision piston pump
- Electro-thermostat oil bath

Procedure:

- A mixture of acetone, acrylonitrile, N-propylamine, benzoic acid (0.4 wt%), and hydroquinone (0.07 wt%) is prepared.
- The mixture is preheated to 40 °C and then pumped into the capillary microreactor.

- The reaction is carried out at a temperature range of 200–230 °C.[8]
- The residence time and molar ratio of reactants are optimized to maximize the yield of **5-Oxohexanenitrile**. [8]
- The product stream is cooled and analyzed to determine conversion and yield.



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Caption: Continuous synthesis workflow for **5-Oxohexanenitrile**.

## Application in Drug Development

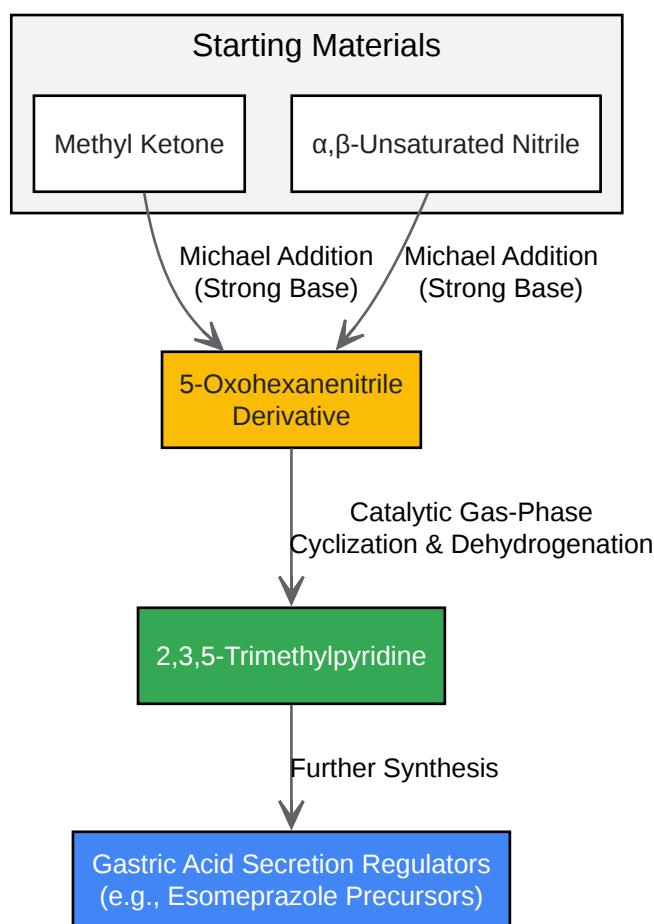
**5-Oxohexanenitrile** is a valuable intermediate in the synthesis of pharmaceuticals, primarily through its conversion to substituted pyridines.

## Synthesis of 2,3,5-Trimethylpyridine

A derivative of **5-oxohexanenitrile**, 2,4-dimethyl-**5-oxohexanenitrile**, can be synthesized and subsequently cyclized to form 2,3,5-trimethylpyridine.<sup>[6]</sup> This pyridine derivative is a key starting material for pharmaceutical agents that regulate gastric acid secretion.<sup>[6]</sup>

Synthetic Pathway Overview:

- Michael Addition: Reaction of a methyl ketone with an  $\alpha,\beta$ -unsaturated nitrile in the presence of a strong base to yield a **5-oxohexanenitrile** derivative.<sup>[6]</sup>
- Cyclization and Dehydrogenation: The resulting **5-oxohexanenitrile** derivative undergoes catalytic gas-phase cyclization and dehydrogenation to form the corresponding trimethylpyridine.<sup>[6]</sup>



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Caption: Synthetic route from **5-Oxohexanenitrile** to pharmaceutical precursors.

## Potential Biological Activity: Dehydrogenase Inhibition

Some evidence suggests that 5-ketohexanenitrile may act as an inhibitor of dehydrogenase enzymes involved in fatty acid oxidation.[3] While the specific enzyme and quantitative inhibitory data are not readily available in the public domain, a general protocol for screening its inhibitory activity can be proposed.

## Experimental Protocol: Dehydrogenase Inhibition Assay (General)

This protocol is a generalized procedure for assessing the inhibitory potential of **5-Oxohexanenitrile** against a dehydrogenase enzyme using a colorimetric assay.

Materials:

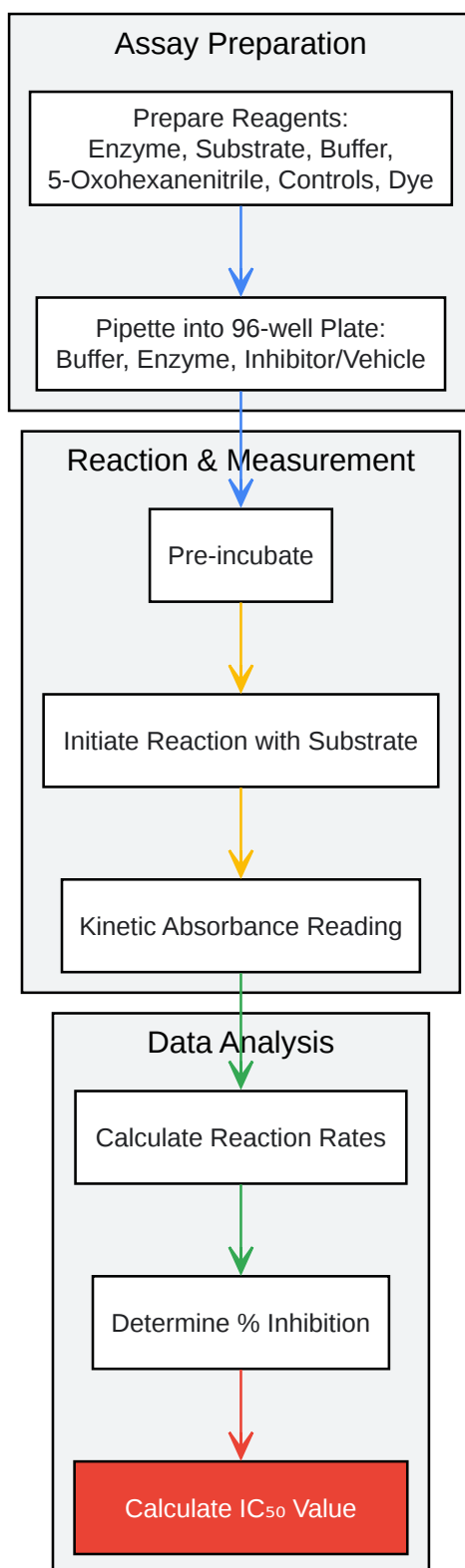
- Dehydrogenase enzyme
- Substrate for the dehydrogenase
- **5-Oxohexanenitrile** (test compound)
- Known inhibitor (positive control)
- Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
- Electron acceptor/dye (e.g., 2,6-Dichlorophenolindophenol - DCPIP or a tetrazolium salt like INT)
- Co-factor (e.g., NAD<sup>+</sup>/NADH or FAD)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare solutions of the enzyme, substrate, **5-Oxohexanenitrile** at various concentrations, positive control, and the chromogenic substrate in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and either **5-Oxohexanenitrile**, the positive control, or vehicle (negative control).
- Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the substrate to all wells to start the reaction.

- **Kinetic Measurement:** Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction) over time.
- **Data Analysis:** Calculate the reaction rate for each condition. Determine the percent inhibition by **5-Oxohexanenitrile** and, if applicable, calculate the IC<sub>50</sub> value.





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Caption: Workflow for a dehydrogenase inhibition assay.

## Safety and Handling

**5-Oxohexanenitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5]

## Conclusion

**5-Oxohexanenitrile** is a commercially available and synthetically accessible building block with established utility in the synthesis of heterocyclic compounds. Its role as a precursor to pharmaceutically important pyridine derivatives highlights its significance in drug development. Furthermore, the potential for direct biological activity as a dehydrogenase inhibitor warrants further investigation, which could open new avenues for its application in medicinal chemistry. Researchers and scientists working with this compound should adhere to appropriate safety protocols.

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